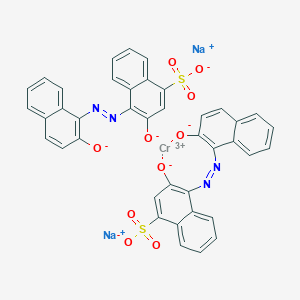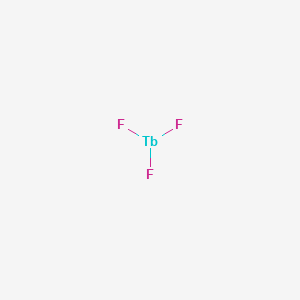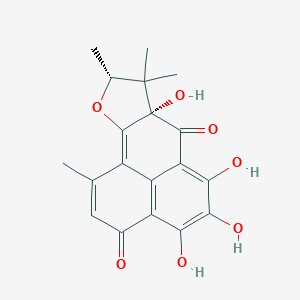
Tungsten zinc tetraoxide
Vue d'ensemble
Description
Tungsten zinc tetraoxide is a compound that combines the unique properties of tungsten and zinc oxides. This compound is of interest due to its potential applications in various fields, including materials science, catalysis, and electronics. The combination of tungsten and zinc oxides can lead to materials with enhanced properties, such as improved thermal stability, catalytic activity, and electronic characteristics.
Mécanisme D'action
Target of Action
Tungsten-based nanoparticles, such as Tungsten Zinc Tetraoxide, have been identified as potential antibacterial agents . They target bacterial cells and are known for their ability to generate reactive oxygen species and induce photothermal effects, leading to bacterial cell death .
Mode of Action
This compound interacts with its targets by generating reactive oxygen species and inducing photothermal effects . These actions disrupt bacterial cell membranes and interfere with essential cellular processes .
Biochemical Pathways
It is known that the compound’s ability to generate reactive oxygen species can lead to oxidative stress in bacterial cells . This can disrupt various biochemical pathways within the cells, leading to cell death .
Pharmacokinetics
It is known that the compound’s effectiveness as an antibacterial agent is influenced by its stability and potential toxicity
Result of Action
The primary result of this compound’s action is the death of bacterial cells . By generating reactive oxygen species and inducing photothermal effects, the compound disrupts cell membranes and interferes with essential cellular processes . This leads to oxidative stress within the cells, ultimately resulting in cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s antibacterial efficacy may be affected by the presence of other substances or conditions in the environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tungsten zinc tetraoxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis.
Solid-State Reactions: This method involves mixing tungsten oxide and zinc oxide powders in stoichiometric amounts, followed by heating the mixture at high temperatures (typically above 800°C) to form the desired compound.
Sol-Gel Processes: In this method, tungsten and zinc precursors are dissolved in a solvent to form a homogeneous solution. The solution is then subjected to hydrolysis and condensation reactions to form a gel, which is subsequently dried and calcined to obtain this compound.
Hydrothermal Synthesis: This method involves reacting tungsten and zinc precursors in an aqueous solution at elevated temperatures and pressures. The reaction conditions can be optimized to control the size and morphology of the resulting particles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-state reactions or hydrothermal synthesis. These methods are preferred due to their scalability and ability to produce high-purity materials.
Analyse Des Réactions Chimiques
Types of Reactions: Tungsten zinc tetraoxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form higher oxidation state compounds, such as tungsten(VI) oxide and zinc oxide.
Reduction: this compound can be reduced using reducing agents like hydrogen or carbon monoxide to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where one of the metal ions is replaced by another metal ion, leading to the formation of mixed-metal oxides.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Metal salts in aqueous or non-aqueous solutions under controlled conditions.
Major Products Formed:
Oxidation: Tungsten(VI) oxide and zinc oxide.
Reduction: Lower oxidation state tungsten and zinc compounds.
Substitution: Mixed-metal oxides with varying compositions.
Applications De Recherche Scientifique
Tungsten zinc tetraoxide has a wide range of scientific research applications due to its unique properties.
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. Its high thermal stability and catalytic activity make it suitable for use in industrial processes.
Biology: this compound is being explored for its potential use in biomedical applications, such as drug delivery and imaging
Medicine: The compound is being investigated for its potential use in cancer therapy, particularly in photothermal therapy, where it can be used to generate heat and destroy cancer cells.
Industry: this compound is used in the production of advanced materials, such as ceramics and electronic components. Its unique properties make it suitable for use in high-temperature and high-performance applications.
Comparaison Avec Des Composés Similaires
- Tungsten oxide
- Zinc oxide
- Tungsten-molybdenum oxides
- Tungsten-titanium oxides
Propriétés
IUPAC Name |
zinc;oxygen(2-);tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.W.Zn/q4*-2;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKCQWHBCHMDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Zn+2].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4WZn-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014402 | |
| Record name | Tungsten zinc oxide (WZnO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13597-56-3 | |
| Record name | Tungsten zinc oxide (WZnO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten zinc oxide (WZnO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten zinc oxide (WZnO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungsten zinc tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B85182.png)





![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
